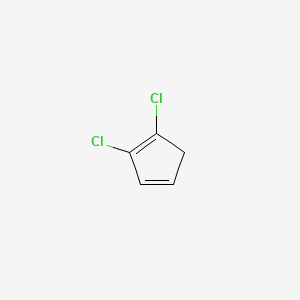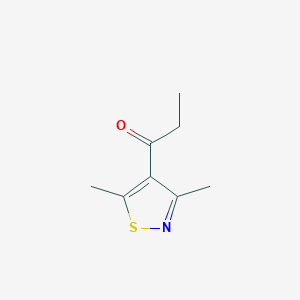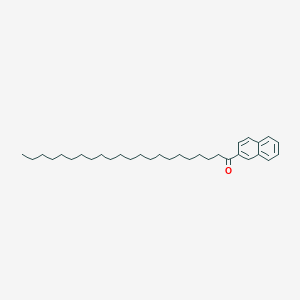
Dimethyl(3-methylbutyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-methylbutyl)phenylsilane is an organosilicon compound with the molecular formula C13H22Si It is a derivative of phenylsilane, where the phenyl group is substituted with a dimethyl(3-methylbutyl) group
Métodos De Preparación
Dimethyl(3-methylbutyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a Grignard reagent, such as 3-methylbutylmagnesium bromide, under anhydrous conditions. The reaction proceeds as follows:
-
Grignard Reaction: : Phenylsilane reacts with 3-methylbutylmagnesium bromide to form the desired product. [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{MgBrH} ]
-
Reduction: : The intermediate product can be further reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl(3-methylbutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors like phenylsilane or sodium borohydride (NaBH4) to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, diethyl ether), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
Dimethyl(3-methylbutyl)phenylsilane has several scientific research applications:
Organic Synthesis: It is used as a silylating agent in the synthesis of various organic compounds, including enol ethers and polymers.
Materials Science: The compound is utilized in the production of polysilanes, which have applications in organic electronic devices due to their unique electro- and photochemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is employed in the manufacturing of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which dimethyl(3-methylbutyl)phenylsilane exerts its effects involves its ability to act as a hydride donor in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound facilitates the transfer of hydride ions to various substrates, leading to the formation of reduced products.
Comparación Con Compuestos Similares
Dimethyl(3-methylbutyl)phenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler analog with a phenyl group and three hydrogen atoms attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Dimethylphenylsilane (C6H5Si(CH3)2H): Similar to this compound but with two methyl groups instead of the 3-methylbutyl group. It is also used as a silylating agent and in hydrosilylation reactions.
Trimethylphenylsilane (C6H5Si(CH3)3): Contains three methyl groups attached to silicon. It is used in the synthesis of organosilicon compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
112197-44-1 |
|---|---|
Fórmula molecular |
C13H22Si |
Peso molecular |
206.40 g/mol |
Nombre IUPAC |
dimethyl-(3-methylbutyl)-phenylsilane |
InChI |
InChI=1S/C13H22Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Clave InChI |
VZNXEDZOKIHHKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


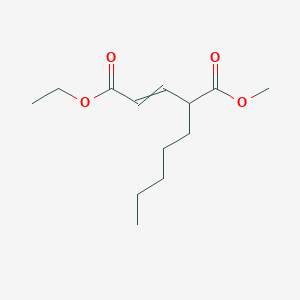
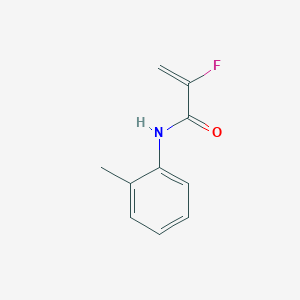
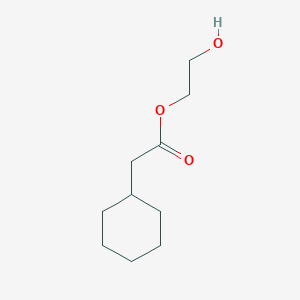
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
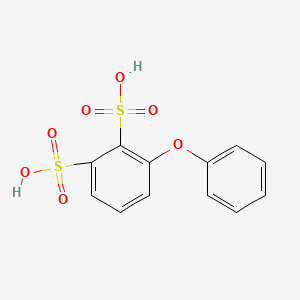
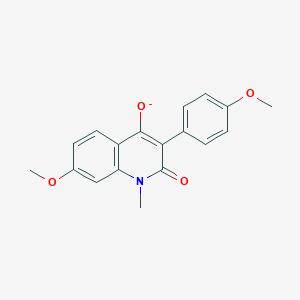
silane](/img/structure/B14305544.png)


![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
